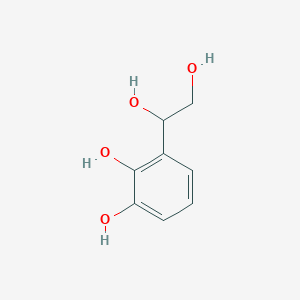
3-(1,2-Dihydroxyethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Dihydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an additional dihydroxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of benzene derivatives. One common method is the Dakin oxidation, where an ortho-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired dihydroxybenzene .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydroxylation of benzene or its derivatives. The process may use catalysts such as iron or copper salts to facilitate the reaction under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Dihydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated derivatives of dihydroxybenzenes.
Aplicaciones Científicas De Investigación
3-(1,2-Dihydroxyethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Used in the production of polymers, dyes, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. It can neutralize free radicals and prevent oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the dihydroxyethyl group.
Resorcinol (Benzene-1,3-diol): Different position of hydroxyl groups.
Hydroquinone (Benzene-1,4-diol): Different position of hydroxyl groups.
Uniqueness
This additional functional group allows for more diverse chemical reactions and interactions compared to its simpler counterparts .
Propiedades
Número CAS |
67503-48-4 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-(1,2-dihydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2 |
Clave InChI |
SREMSBOBEXCXNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



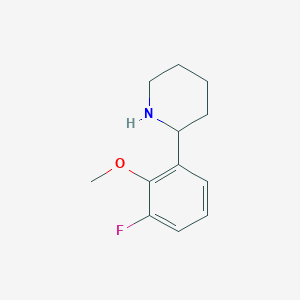
![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
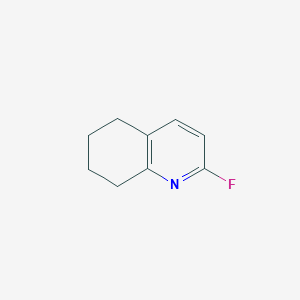
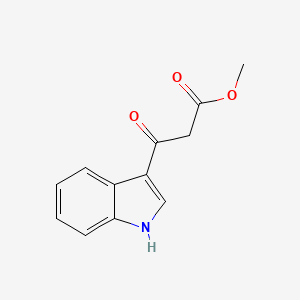




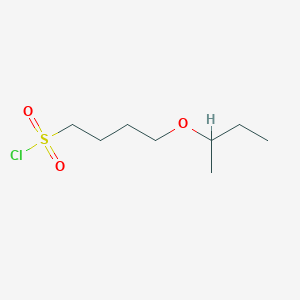
![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)


